molecular formula C5H3FN2O3 B14025668 2-Fluoro-6-nitropyridin-4-OL

2-Fluoro-6-nitropyridin-4-OL

Cat. No.: B14025668
M. Wt: 158.09 g/mol
InChI Key: LZRKWGWJFBNIFW-UHFFFAOYSA-N
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Description

2-Fluoro-6-nitropyridin-4-OL is a fluorinated nitropyridine derivative. Compounds containing fluorine and nitro groups are of significant interest due to their unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both fluorine and nitro groups in the pyridine ring imparts distinct electronic and steric effects, making this compound a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-nitropyridin-4-OL typically involves the introduction of fluorine and nitro groups into the pyridine ring. One common method is the nucleophilic substitution reaction of a fluorinated pyridine precursor with a nitro group donor. For example, 2,6-diamino-3-iodopyridine can be acylated and then converted into 6-amino-2-fluoro-3-iodopyridine, which is further transformed into 6-(4-nitrophenyldimethoxy)-2-fluoro-3-iodopyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and fluorination reactions. These processes require careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-nitropyridin-4-OL can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under nucleophilic substitution conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or ammonia in solvents such as methanol or acetonitrile.

Major Products Formed

    Reduction: Reduction of the nitro group yields 2-fluoro-6-aminopyridin-4-OL.

    Substitution: Substitution of the fluorine atom can yield various derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-6-nitropyridin-4-OL has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated and nitro-substituted pyridine derivatives.

    Biology: The compound can be used in the development of fluorinated bioactive molecules, which may exhibit enhanced biological activity and metabolic stability.

    Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their unique pharmacokinetic properties.

    Industry: The compound can be used in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from the unique properties imparted by the fluorine atom.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-nitropyridin-4-OL is primarily influenced by the electronic effects of the fluorine and nitro groups. The electron-withdrawing nature of these groups can modulate the reactivity of the pyridine ring, affecting its interactions with other molecules. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler fluorinated pyridine derivative without the nitro group.

    6-Nitropyridin-4-OL: A nitropyridine derivative without the fluorine atom.

    2,6-Difluoropyridine: A pyridine derivative with two fluorine atoms but no nitro group.

Uniqueness

2-Fluoro-6-nitropyridin-4-OL is unique due to the simultaneous presence of both fluorine and nitro groups on the pyridine ring This combination imparts distinct electronic properties, making it a valuable intermediate in the synthesis of more complex molecules

Properties

Molecular Formula

C5H3FN2O3

Molecular Weight

158.09 g/mol

IUPAC Name

2-fluoro-6-nitro-1H-pyridin-4-one

InChI

InChI=1S/C5H3FN2O3/c6-4-1-3(9)2-5(7-4)8(10)11/h1-2H,(H,7,9)

InChI Key

LZRKWGWJFBNIFW-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=CC1=O)F)[N+](=O)[O-]

Origin of Product

United States

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